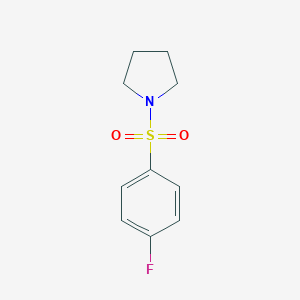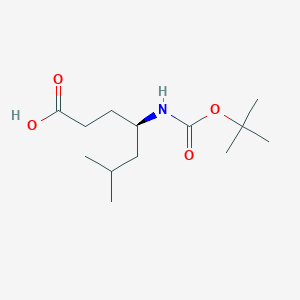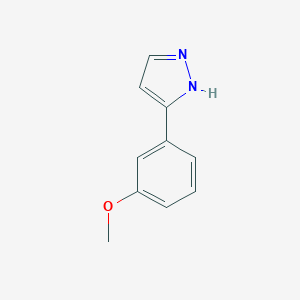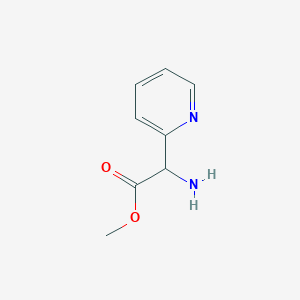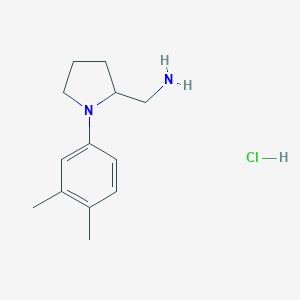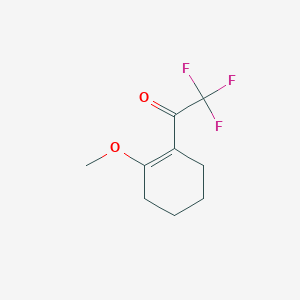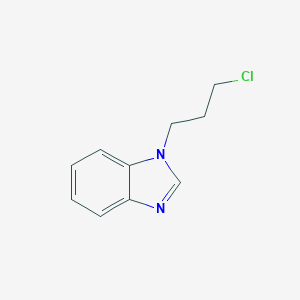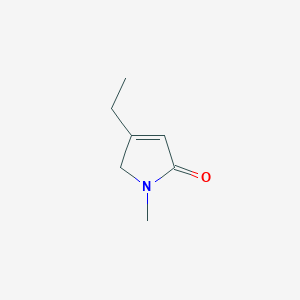
4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one, also known as EMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMP is a heterocyclic compound that contains a pyrrole ring and an ethyl group, which makes it a versatile molecule that can be used in different chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can result in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial activity, as well as antioxidant properties. This compound has also been shown to have anxiolytic and antidepressant effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one has several advantages as a chemical compound for lab experiments. It is readily available and can be synthesized in high yields. It is also stable under various conditions, which makes it easy to handle and store. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one. One direction is the study of its potential applications in drug discovery and development. This compound has been shown to have various biological activities, and further research could lead to the development of new drugs based on this compound. Another direction is the study of its potential applications in material science, where this compound and its complexes could be used in the synthesis of new materials with unique properties. Finally, the study of the mechanism of action of this compound could lead to a better understanding of its biological effects and potential applications.
Méthodes De Synthèse
The synthesis of 4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one can be achieved through various methods, including the reaction of 4-ethyl-1-methylpyrrole-2-carboxylic acid with acetic anhydride and phosphorus pentoxide. Another method involves the reaction of 4-ethyl-1-methylpyrrole-2-carboxylic acid with thionyl chloride, followed by the reaction with sodium hydroxide. These methods have been extensively studied and optimized to provide high yields of this compound.
Applications De Recherche Scientifique
4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other compounds, such as pyrroles and pyrrolidines. This compound has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have been studied for their potential applications in catalysis and material science.
Propriétés
Numéro CAS |
142109-24-8 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
3-ethyl-1-methyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-7(9)8(2)5-6/h4H,3,5H2,1-2H3 |
Clé InChI |
BYYKAWCMERBRMO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)N(C1)C |
SMILES canonique |
CCC1=CC(=O)N(C1)C |
Synonymes |
2H-Pyrrol-2-one,4-ethyl-1,5-dihydro-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)



